4-Chloro-5-iodo-2-methoxyaniline

Catalog No.
S881800
CAS No.
1508278-49-6
M.F
C7H7ClINO
M. Wt
283.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-iodo-2-methoxyaniline

CAS Number

1508278-49-6

Product Name

4-Chloro-5-iodo-2-methoxyaniline

IUPAC Name

4-chloro-5-iodo-2-methoxyaniline

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

InChI

InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3

InChI Key

YAVPMCPZPHTTHT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1N)I)Cl

Canonical SMILES

COC1=CC(=C(C=C1N)I)Cl

Similar compounds such as 4-methoxyaniline and 4-Iodo-2-methoxyaniline are used in scientific research, often in the field of organic chemistry for the synthesis of various organic compounds. The methods of application or experimental procedures would depend on the specific reaction or synthesis being carried out, and the results or outcomes would be the successful synthesis of the desired compound.

These compounds are often used in the field of organic chemistry for the synthesis of various organic compounds. The methods of application or experimental procedures would depend on the specific reaction or synthesis being carried out, and the results or outcomes would be the successful synthesis of the desired compound.

4-Chloro-5-iodo-2-methoxyaniline is an organic compound with the molecular formula C₇H₇ClINO and a molecular weight of 283.5 g/mol. It is a derivative of aniline, characterized by the substitution of hydrogen atoms on the benzene ring with chlorine, iodine, and a methoxy group. The compound's structure features a methoxy group (-OCH₃) attached to the second position, a chlorine atom at the fourth position, and an iodine atom at the fifth position of the aromatic ring, making it an interesting target for various

  • Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to various derivatives.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and palladium or platinum catalysts for coupling reactions .

The biological activity of 4-Chloro-5-iodo-2-methoxyaniline is notable in enzyme interaction studies. Its unique substitution pattern affects its binding affinity to various molecular targets, including enzymes and receptors. This compound may exhibit inhibitory or activating effects on specific enzymes, which could lead to various biological outcomes. Its potential as a research tool lies in its ability to modify protein interactions and enzyme activities, making it valuable in biochemical studies .

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline typically involves several steps:

  • Nitration: Starting with 2-methoxyaniline, a nitro group is introduced.
  • Reduction: The nitro group is subsequently reduced to an amino group.
  • Halogenation: The amino group is halogenated using chlorine and iodine under controlled conditions.

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are often utilized to improve the efficiency of synthesis .

4-Chloro-5-iodo-2-methoxyaniline has several applications:

  • Chemical Research: It serves as an intermediate in synthesizing complex organic molecules.
  • Biological Studies: The compound is useful in studying enzyme interactions and protein modifications.
  • Industrial Uses: It finds applications in producing dyes, pigments, and other chemicals .

Research into the interaction of 4-Chloro-5-iodo-2-methoxyaniline with biological targets has revealed its potential as a modulator of enzymatic activity. Studies indicate that the halogen substituents influence its binding properties and specificity towards certain enzymes. This compound may also serve as a model for understanding similar interactions in related chemical structures .

Several compounds share structural similarities with 4-Chloro-5-iodo-2-methoxyaniline. Here are some notable examples:

Compound NameStructural Differences
4-Chloro-2-iodo-5-methoxyanilineDifferent substitution pattern; iodine at second position
4-Bromo-5-iodo-2-methoxyanilineChlorine replaced by bromine
4-Chloro-5-fluoro-2-methoxyanilineIodine replaced by fluorine

Uniqueness

4-Chloro-5-iodo-2-methoxyaniline is unique due to its specific combination of chlorine, iodine, and methoxy groups on the benzene ring. This distinct substitution pattern imparts unique chemical properties and reactivity profiles that are advantageous for specific research applications and industrial uses .

XLogP3

2.5

Dates

Modify: 2023-08-16

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